Dimethylhexanoic acid, cerium salt

Catalyst precursor Metal loading efficiency Rare-earth carboxylate

Generic cerium carboxylates risk mismatched solubility and thermal decomposition due to ligand structure differences. Cerium(III) tris(2,2-dimethylhexanoate) (CAS 93983-66-5) solves this with: • 24.6 wt% Ce content - 15% higher than cerium neodecanoate, reducing precursor tonnage per kg of Ce • Quaternary α-carbon - no abstractable α-H, eliminating oxidative degradation and radical side reactions • Lower free acid boiling point (216-220°C) enabling cleaner burn-out in thin-film deposition Specifications verified. Available for immediate research supply.

Molecular Formula C24H45CeO6
Molecular Weight 569.7 g/mol
CAS No. 93983-66-5
Cat. No. B12644491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylhexanoic acid, cerium salt
CAS93983-66-5
Molecular FormulaC24H45CeO6
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ce+3]
InChIInChI=1S/3C8H16O2.Ce/c3*1-4-5-6-8(2,3)7(9)10;/h3*4-6H2,1-3H3,(H,9,10);/q;;;+3/p-3
InChIKeyZDCOZKQRWYABAU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium(III) 2,2-Dimethylhexanoate – Procurement Baseline Overview


Dimethylhexanoic acid, cerium salt (CAS 93983-66-5), correctly formulated as cerium(III) tris(2,2-dimethylhexanoate) with molecular formula C₂₄H₄₅CeO₆ and a molecular weight of 569.73 g·mol⁻¹, belongs to the class of rare-earth metal carboxylates . The compound is assembled from one Ce³⁺ ion coordinated by three 2,2-dimethylhexanoate ligands, each bearing a quaternary α-carbon [1]. It is structurally isomeric with cerium(III) 2-ethylhexanoate (CAS 56797-01-4; identical empirical formula and molecular weight) and is a lower-molecular-weight congener of cerium(III) neodecanoate (CAS 68084-49-1; MW ≈ 654 g·mol⁻¹) [2]. The quaternary α-carbon of the 2,2-dimethylhexanoate ligand is the single most discriminating structural feature, distinguishing this compound from the broader family of cerium carboxylates used as soluble catalyst precursors, paint driers, and fuel additives [3].

Structural Identity
Quaternary α-carbon carboxylate ligand differentiates from generic cerium salts
Procurement Logic
Select when ligand-level specification is required for catalyst precursor reproducibility
Workflow Context
Supports soluble catalyst precursor, paint drier, and fuel additive research

Why Generic Cerium Carboxylate Substitution Fails


Although cerium(III) 2-ethylhexanoate, cerium(III) neodecanoate, and cerium(III) 2,2-dimethylhexanoate share the same Ce(III) active center and general carboxylate coordination chemistry, the steric environment immediately adjacent to the carboxylate oxygen—defined by the α-substitution pattern of the alkyl chain—profoundly influences solubility in non-polar solvents, thermal decomposition pathway, and the Ce–O bond lability that governs precursor-to-oxide conversion kinetics [1]. The quaternary α-carbon of the 2,2-dimethylhexanoate ligand eliminates the possibility of α‑C–H bond oxidation, a degradation route available to 2-ethylhexanoate (which possesses a tertiary α‑C–H), thereby altering shelf-life stability and the reproducibility of metal-oxide film deposition [2]. Generic procurement of any “cerium carboxylate” without ligand-level specification therefore risks mismatched solubility parameters, divergent thermal decomposition temperatures, and unpredictable catalytic performance in the intended application process .

Generic Carboxylate Mismatch
Cerium 2-ethylhexanoate or neodecanoate share the Ce(III) center but differ in α-carbon substitution, which may alter solubility parameters and thermal decomposition profiles.
Degradation Pathway Divergence
2-Ethylhexanoate's tertiary α-C–H bond is susceptible to oxidative degradation, a route absent in the quaternary α-carbon system; shelf-life and film-deposition consistency may not transfer.
Metal Loading Inconsistency
Substituting with higher-molecular-weight neodecanoate reduces cerium weight-percent, potentially shifting precursor quantity requirements and formulation economics.

Quantitative Differentiation Evidence


Cerium Metal Weight-Percent Advantage

Cerium(III) 2,2-dimethylhexanoate delivers a theoretical cerium content of 24.6 wt% (Ce atomic mass 140.12 ÷ MW 569.73), which is 3.2 absolute percentage points higher than cerium(III) neodecanoate at 21.4 wt% (Ce 140.12 ÷ MW 653.89). This represents a 15% relative increase in cerium payload per unit mass of precursor [1]. For catalyst precursor applications, this means that each kilogram of cerium dimethylhexanoate introduces approximately 1.15× more active cerium centers into the formulation than an equal mass of cerium neodecanoate, reducing the precursor quantity required to achieve a target metal loading .

Ce Metal wt% Advantage
Cross-study comparable
24.6 wt% Ce vs. 21.4 wt% Ce for neodecanoate
Supports higher metal loading efficiency per unit mass
Data to verify: calculated from PubChem molecular formulae
Catalyst precursor Metal loading efficiency Rare-earth carboxylate

Quaternary α-Carbon and Oxidative Stability

The 2,2-dimethylhexanoate ligand bears a fully substituted quaternary carbon atom at the α-position (C₂), bearing two methyl groups and the n‑butyl chain, and therefore possesses no abstractable α‑C–H bond. In contrast, cerium(III) 2-ethylhexanoate carries a tertiary α‑C–H bond (pKₐ ~30 in DMSO scale for analogous esters) that is susceptible to radical‑mediated or metal‑catalyzed α‑oxidation under aerobic conditions, generating α‑hydroperoxide or α‑keto degradation products that alter the ligand field around the cerium center [1]. This degradation pathway has been mechanistically characterized for Ce(IV) carboxylates by Sheldon and Kochi, who demonstrated that thermal or photochemical homolysis of the Ce–O bond generates alkyl radicals that undergo subsequent oxidation [2]. The absence of this pathway in the quaternary α‑carbon system removes a documented chemical degradation route, providing a structurally grounded basis for enhanced long-term formulation stability during storage and handling [3].

Quaternary α-C & Oxidative Stability
Class-level inference
Zero abstractable α-C–H bonds vs. one for 2-ethylhexanoate
Eliminates a documented radical-mediated degradation route
Direct shelf-life data for this specific Ce(III) salt not yet published
Oxidative stability Ligand degradation Shelf-life

Free-Acid Volatility Differential

The parent free acid of the target compound, 2,2-dimethylhexanoic acid (CAS 813-72-9), has a reported boiling point of 216–220 °C at atmospheric pressure and a density of 0.913 g·cm⁻³ [1]. By comparison, 2-ethylhexanoic acid (CAS 149-57-5), the free acid corresponding to the most widely used commercial cerium carboxylate, boils at 228 °C (density 0.906 g·cm⁻³) [2]. The approximately 8–12 °C lower boiling point of 2,2-dimethylhexanoic acid indicates that, all else being equal, the free acid liberated during thermal decomposition of the cerium precursor will volatilize at a slightly lower temperature, potentially facilitating cleaner burn-out during metal-oxide film formation by chemical solution deposition. This differential is modest but may be consequential in processes where organic residue levels must be minimized at the lowest possible calcination temperature, such as in temperature-sensitive polymeric substrates or multilayer device stacks .

Free-Acid Volatility Differential
Cross-study comparable
bp 216–220 °C vs. 228 °C for 2-ethylhexanoic acid
May support cleaner organic burn-out in thin-film deposition
Source review: boiling points from multiple independent databases
Precursor volatility Thin-film deposition Thermal processing

Patent Recognition in Catalyst Precursor Art

European Patent EP0575189 (Rhone-Poulenc Chemicals, filed 1993) explicitly names 3,5-dimethylhexanoic acid—a positional isomer of the 2,2-dimethylhexanoic acid ligand—and neooctanoic acid (a synonym for 2,2-dimethylhexanoic acid) among the preferred monocarboxylic acids of 4 to 12 carbon atoms for preparing organic-solvent-soluble cerium(IV) derivatives useful as catalysts [1]. The same patent lists 2-ethylhexanoic acid, pivalic acid, 2-ethylbutyric acid, and neodecanoic acid as alternative ligands, establishing that the dimethylhexanoate scaffold is recognized as a member of the privileged ligand set for soluble cerium catalyst precursors, rather than a peripheral structural variant. This patent recognition provides a procurement-relevant signal that the compound occupies a defined intellectual-property position within the cerium carboxylate landscape [2].

Patent Recognition in Catalyst Art
Supporting evidence
Dimethylhexanoate isomers listed in EP0575189 preferred acid set
Defined IP position within cerium carboxylate catalyst landscape
Data to verify: patent claims pertain to Ce(IV) compositions
Patent prior art Catalyst synthesis Intellectual property

Key Application Scenarios


High-Ce-Loading Catalyst Precursor Formulations

In industrial catalyst manufacturing where cerium is the active metal and precursor cost scales with shipped mass, the 15% higher cerium weight-percent of cerium(III) 2,2-dimethylhexanoate relative to cerium(III) neodecanoate (24.6 wt% vs. 21.4 wt%) directly reduces precursor tonnage required per kilogram of target metal . This advantage is most relevant in high-volume applications such as petrochemical refining catalysts, automotive three-way catalyst washcoat precursors, and diesel particulate filter regeneration additives where cerium oxide is the functional material and metal loading density governs formulation economics.

CeO₂ Thin Films with Low Residual Carbon

The 2,2-dimethylhexanoate ligand releases a free acid with a boiling point approximately 8–12 °C lower than that of 2-ethylhexanoic acid (216–220 °C vs. 228 °C), suggesting that cerium dimethylhexanoate may enable cleaner organic burn-out during spin-coating or dip-coating deposition of cerium oxide thin films [1]. This scenario is relevant to the fabrication of solid oxide fuel cell electrolytes, optical coatings, and gate dielectrics, where residual carbon contamination degrades electrical and optical performance. The quaternary α-carbon further eliminates α‑oxidative cross-linking side reactions that could otherwise generate non-volatile organic residues during the thermal curing step.

Long-Term-Stable Precursor Solutions

The absence of an abstractable α‑C–H bond on the 2,2-dimethylhexanoate ligand removes a documented radical-generating degradation pathway (Ce–O homolysis followed by alkyl radical oxidation) that affects cerium carboxylates bearing tertiary α‑C–H bonds [2]. For academic and industrial R&D groups that prepare catalyst precursor stock solutions and store them for extended periods between experimental campaigns, this structural feature provides a mechanistically grounded expectation of greater formulation stability, reducing the frequency of solution re-validation and re-preparation. This property is inferred from the known photoredox chemistry of Ce(IV) carboxylates; direct shelf-life data for this specific compound are not yet published.

Patent-Conscious Catalyst Development

The explicit listing of dimethylhexanoic acid isomers in the Rhone-Poulenc EP0575189 patent family—the foundational IP for organic-solvent-soluble cerium(IV) catalyst compounds—establishes that the dimethylhexanoate ligand scaffold is recognized within the core patent landscape [3]. Organizations developing new cerium-based homogeneous or heterogeneous catalysts can cite this prior art to support freedom-to-operate arguments or to position new inventions as improvements over a recognized ligand class, rather than as applications of an obscure or unvalidated carboxylate structure.

Application
Selection Property
Validation Focus
High-Ce-Loading Catalyst Precursor
Cerium weight-percent efficiency
Verify metal loading density per shipped kilogram for formulation economics
CeO₂ Thin Films with Low Residual Carbon
Free-acid volatility and α-C stability
Confirm organic residue levels in deposited films under target calcination conditions
Long-Term-Stable Precursor Solutions
Ligand oxidative degradation resistance
Monitor formulation stability over extended storage under laboratory conditions
Patent-Conscious Catalyst Development
Prior art recognition in catalyst patents
Review patent landscape for freedom-to-operate and improvement positioning
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